molecular formula C12H11NO4S B280837 ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID

Cat. No.: B280837
M. Wt: 265.29 g/mol
InChI Key: XRQQHZFWAKIKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is a chemical compound that belongs to the class of N-aryl glycines. It is characterized by the presence of a naphthyl group attached to the sulfonyl moiety, which is further connected to the glycine molecule. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and photopolymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID typically involves the reaction of 1-naphthylsulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or organic solvents like dichloromethane.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: 1-naphthylsulfonyl chloride and glycine.

    Catalysts: Bases like sodium hydroxide or potassium carbonate.

    Purification: Techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID involves its ability to act as a photoinitiator. Upon exposure to light, it generates reactive species that can initiate polymerization reactions. The molecular targets include:

    Photoinitiation: The naphthyl group absorbs light and undergoes a photochemical reaction to produce radicals.

    Polymerization: The generated radicals initiate the polymerization of monomers, leading to the formation of polymers.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Pyrenyl)glycine: Another N-aryl glycine with a pyrenyl group instead of a naphthyl group.

    N-Phenylglycine: A simpler N-aryl glycine with a phenyl group.

Uniqueness

((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is unique due to its naphthyl group, which provides distinct photochemical properties. This makes it particularly effective as a photoinitiator in polymerization reactions, offering advantages over other similar compounds in terms of efficiency and versatility .

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

2-(naphthalen-1-ylsulfonylamino)acetic acid

InChI

InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15)

InChI Key

XRQQHZFWAKIKQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.